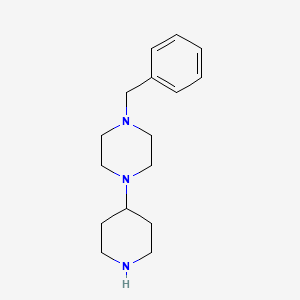

1-苄基-4-哌啶-4-基-哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-4-piperidin-4-yl-piperazine (1-Bz-4-PIP) is an organic compound with a variety of applications in the scientific research field. It is a derivative of piperazine and has a wide range of applications in the fields of biochemistry, pharmacology and medicinal chemistry. 1-Bz-4-PIP is a versatile compound that can be used in various experiments and research studies.

科学研究应用

药理学性质和潜力

拮抗剂和激动剂的设计和合成:已经合成了与1-苄基-4-哌啶-4-基-哌嗪相关的化合物,用于潜在的药理用途。例如,衍生物已被设计为潜在的α1-AR拮抗剂,展示了在治疗高血压或前列腺增生等疾病中的潜力 (Jia Li et al., 2008)。

抗精神病治疗的潜力:已经确定了1-苄基-4-哌啶-4-基-哌嗪的某些衍生物作为潜在的非典型抗精神病药物,显示出在改善药效和生物利用度方面对治疗精神疾病具有潜力 (J. Bolós等,1996)。

细胞色素P450和药物代谢:已经在重性抑郁症治疗的背景下研究了相关化合物的代谢,涉及对药物代谢至关重要的细胞色素P450酶 (Mette G. Hvenegaard et al., 2012)。

化学性质和分析

晶体结构和相互作用分析:已经研究了与1-苄基-4-哌啶-4-基-哌嗪密切相关的化合物的晶体结构和相互作用分析,这对于理解它们的化学和药理学性质至关重要 (N. Ullah & H. Stoeckli-Evans, 2021)。

放射碘标记技术:研究还深入探讨了相关哌啶和哌嗪衍生物的放射碘标记,这对于医学中的成像和诊断目的具有重要意义 (M. Sadeghzadeh et al., 2014)。

安全和危害

The safety information available indicates that “1-Benzyl-4-piperidin-4-yl-piperazine” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .

作用机制

Target of Action

Similar compounds have been shown to interact with various protein targets

Mode of Action

It’s known that piperazine derivatives can interact with their targets in a variety of ways, often acting as inhibitors . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, often related to their target proteins . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Result of Action

Similar compounds have been shown to have a variety of effects, often related to their inhibition of target proteins . The specific effects of this compound would depend on its targets and the nature of its interactions

生化分析

Biochemical Properties

1-Benzyl-4-piperidin-4-yl-piperazine plays a significant role in biochemical reactions, particularly as a monoamine releasing agent. It exhibits selectivity for releasing dopamine and norepinephrine over serotonin . This compound interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the degradation of monoamines. The interaction with monoamine oxidase leads to the inhibition of the enzyme, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft . Additionally, 1-Benzyl-4-piperidin-4-yl-piperazine has been shown to interact with G protein-coupled receptors, influencing signal transduction pathways .

Cellular Effects

1-Benzyl-4-piperidin-4-yl-piperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving dopamine and norepinephrine . The compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. In cellular metabolism, 1-Benzyl-4-piperidin-4-yl-piperazine can affect the production and utilization of energy by influencing the activity of enzymes involved in metabolic pathways . Furthermore, it has been reported to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-4-piperidin-4-yl-piperazine involves its interaction with monoamine transporters and receptors. The compound binds to the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, 1-Benzyl-4-piperidin-4-yl-piperazine can bind to G protein-coupled receptors, activating or inhibiting downstream signaling pathways . This interaction can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-4-piperidin-4-yl-piperazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 1-Benzyl-4-piperidin-4-yl-piperazine can have sustained effects on cellular function, including prolonged alterations in neurotransmitter levels and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 1-Benzyl-4-piperidin-4-yl-piperazine vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and reduce symptoms of depression and anxiety . At high doses, 1-Benzyl-4-piperidin-4-yl-piperazine can cause toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

1-Benzyl-4-piperidin-4-yl-piperazine is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by monoamine oxidase, resulting in the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 1-Benzyl-4-piperidin-4-yl-piperazine is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 1-Benzyl-4-piperidin-4-yl-piperazine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments . The distribution of 1-Benzyl-4-piperidin-4-yl-piperazine can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 1-Benzyl-4-piperidin-4-yl-piperazine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of 1-Benzyl-4-piperidin-4-yl-piperazine is important for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-benzyl-4-piperidin-4-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPZYEOANUCDTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394943 |

Source

|

| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

686298-00-0 |

Source

|

| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)